molecular formula C11H17N3 B13075040 3-(Bicyclo[4.1.0]heptan-7-YL)-1-methyl-1H-pyrazol-5-amine

3-(Bicyclo[4.1.0]heptan-7-YL)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13075040
M. Wt: 191.27 g/mol
InChI Key: XHVPJOANWZAPFA-UHFFFAOYSA-N
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Description

3-(Bicyclo[4.1.0]heptan-7-YL)-1-methyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C11H17N3 and a molecular weight of 191.28 g/mol, intended for research and development purposes . This compound features a bicyclo[4.1.0]heptane (norcarane) ring system fused with a 1-methyl-1H-pyrazol-5-amine scaffold. The unique, strained three-dimensional structure of the bicyclic moiety makes this amine a valuable intermediate in medicinal chemistry and drug discovery research, particularly for exploring novel chemical space not covered by flat aromatic systems . While specific biological data for this exact molecule is not widely published, compounds containing the pyrazol-5-amine core are frequently investigated as key scaffolds in the development of protein kinase inhibitors . The primary value of this reagent lies in its use as a building block for the synthesis of more complex molecules. Its amine group allows for further functionalization, enabling researchers to create targeted libraries for high-throughput screening in various therapeutic areas. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and international regulations concerning the use and disposal of laboratory chemicals.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

5-(7-bicyclo[4.1.0]heptanyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C11H17N3/c1-14-10(12)6-9(13-14)11-7-4-2-3-5-8(7)11/h6-8,11H,2-5,12H2,1H3

InChI Key

XHVPJOANWZAPFA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2C3C2CCCC3)N

Origin of Product

United States

Preparation Methods

Cyclopropanation Approaches

The bicyclo[4.1.0]heptane structure is commonly synthesized via cyclopropanation of cyclohexene derivatives or through ring closure strategies involving β-haloesters.

  • Reductive Cyclization of β-Haloesters:
    β-Haloesters undergo reductive cyclization in the presence of trimethylchlorosilane to yield silyl-protected cyclopropanone ketals, which can be further converted to bicyclo[4.1.0]heptane derivatives. This method allows for substitution at the 2-position of the cyclopropanone ring, enabling structural diversity.

  • Simmons-Smith Cyclopropanation:
    Silylketene acetals react with diiodoalkanes and diethyl zinc to form 1-alkoxy-1-siloxycyclopropane intermediates, precursors to cyclopropanone hemiketals. This approach provides moderate to good yields and can be adapted for substituted cyclopropanone derivatives.

Functionalization of Bicyclo[4.1.0]heptan-2-one

The bicyclic ketone, such as 5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one, can be synthesized via cyclization reactions of appropriate precursors. This ketone serves as a versatile intermediate for further transformations, including nucleophilic additions and ring modifications.

Preparation of the Pyrazole Moiety

Synthesis of 1-Methyl-1H-pyrazol-5-amine

The pyrazole ring with an amino group at position 5 and a methyl group at N-1 is typically prepared through:

  • Substitution reactions starting from 3-bromo-1H-pyrazol-5-amine:
    This compound can be methylated at the N-1 position using methylating agents under controlled conditions. The amino group at C-5 remains available for further coupling.

  • Condensation reactions:
    Pyrazole derivatives can be synthesized by condensation of hydrazines with 1,3-dicarbonyl compounds, followed by selective functional group modifications to introduce the amino and methyl substituents.

Coupling of Bicyclo[4.1.0]heptane and Pyrazole Units

Nucleophilic Substitution and Cross-Coupling Strategies

  • Aldimine Formation and 2-Azaallyl Anion Addition:
    A general procedure involves forming ketimines from bicyclic aldehydes and amines under inert atmosphere, followed by nucleophilic addition of 2-azaallyl anions derived from pyrazole amines. This method allows regioselective coupling at the bicyclic carbon adjacent to the cyclopropane ring.

  • Use of Boronate Esters and Suzuki Coupling:
    Borylation of bicyclo[1.1.1]pentane derivatives and subsequent Suzuki cross-coupling with bromopyrazole derivatives have been demonstrated to achieve selective C–C bond formation. While this is for bicyclo[1.1.1]pentane, analogous strategies can be adapted for bicyclo[4.1.0]heptane systems.

Reaction Conditions and Purification

  • Reactions are typically carried out under nitrogen atmosphere to avoid air-sensitive intermediates.
  • Solvents such as dichloromethane, dimethylformamide, or acetonitrile-water mixtures are used depending on the step.
  • Purification is achieved through silica gel flash chromatography or reversed-phase C18 chromatography with gradient elution (e.g., 70% to 95% MeCN/H2O).
  • Reaction temperatures range from room temperature to 80 °C, with reaction times from 16 to 21 hours for coupling steps.

Summary Table of Preparation Methods

Step Starting Material(s) Reaction Type Conditions Yield (%) Notes
1 β-Haloester Reductive Cyclization Trimethylchlorosilane, mild acid Moderate to good Forms silyl-protected cyclopropanone ketals
2 Silylketene acetal + Diiodoalkane Simmons-Smith Cyclopropanation Diethyl zinc, inert atmosphere Moderate to good Precursor to cyclopropanone hemiketals
3 3-Bromo-1H-pyrazol-5-amine N-Methylation Methylating agent, controlled temp Variable Introduces N-1 methyl group
4 Bicyclo[4.1.0]heptane aldehyde + Pyrazolyl amine 2-Azaallyl Anion Addition Nitrogen atmosphere, 16-21 h, 25-80 °C 40-60 Coupling step, purified by C18 chromatography

Detailed Research Findings and Notes

  • The strain-release 2-azaallyl anion addition method provides regioselective access to bicyclic amine derivatives with good yields and stereochemical control.
  • The bicyclo[4.1.0]heptane scaffold's preparation via reductive cyclization and Simmons-Smith cyclopropanation offers flexibility in substitution patterns, critical for tuning biological activity.
  • Pyrazole functionalization is well-documented with various methylation and amination strategies, allowing for modular synthesis of substituted pyrazoles.
  • Purification techniques such as reversed-phase chromatography are essential to separate isomers and obtain analytically pure compounds for further studies.

Chemical Reactions Analysis

Types of Reactions

3-(Bicyclo[4.1.0]heptan-7-YL)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the bicyclic ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Bicyclo[4.1.0]heptan-7-YL)-1-methyl-1H-pyrazol-5-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Bicyclo[4.1.0]heptan-7-YL)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Key structural features :

  • Pyrazole core : A five-membered aromatic ring with two adjacent nitrogen atoms.
  • Substituents: 1-Methyl group: Enhances lipophilicity and steric bulk. 3-Bicyclo[4.1.0]heptane: A strained bicyclic system that restricts conformational flexibility. 5-Amino group: A reactive site for further functionalization (e.g., acylation, sulfonylation).

The following table summarizes structurally related pyrazole derivatives and their distinguishing features:

Compound Name Substituents Key Differences References
3-(Bicyclo[4.1.0]heptan-7-YL)-1-methyl-1H-pyrazol-5-amine 3-Bicyclo[4.1.0]heptane, 1-methyl, 5-amino Unique bicyclic system; high steric hindrance and rigidity.
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine 4-Methoxyphenyl, 3-phenyl, 5-amino Aromatic substituents; lower conformational rigidity.
3-(Heptan-3-yl)-1H-pyrazol-5-amine 3-Heptyl, 5-amino Aliphatic chain increases hydrophobicity; lacks bicyclic strain.
5-Amino-3-methyl-1-phenylpyrazole 3-Methyl, 1-phenyl, 5-amino Simple methyl and phenyl groups; lower synthetic complexity.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine 3-tert-Butyl, N-(4-methoxybenzyl), 1-methyl Bulky tert-butyl and methoxybenzyl groups; increased lipophilicity.
Structural and Electronic Properties

Bicyclic vs. In contrast, compounds like 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine (aromatic substituents) exhibit planar geometries, favoring π-π stacking interactions but lacking stereochemical control .

Substituent Effects on Reactivity: The 5-amino group in all listed compounds serves as a nucleophilic site. However, steric hindrance from the bicyclo[4.1.0]heptane moiety may slow derivatization reactions compared to less hindered analogs (e.g., 5-amino-3-methyl-1-phenylpyrazole) . Electron-donating groups (e.g., 4-methoxy in 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine) enhance resonance stabilization of the pyrazole ring, whereas the bicyclic system provides inductive effects .

Physicochemical Properties
Property 3-(Bicyclo[4.1.0]heptan-7-YL)-1-methyl-1H-pyrazol-5-amine 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine 3-(Heptan-3-yl)-1H-pyrazol-5-amine
Molecular Weight ~235 g/mol (estimated) 265.32 g/mol 278.23 g/mol
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.1 (higher due to aromatic groups) ~4.0 (aliphatic chain dominance)
Solubility Low in water; soluble in DMSO, DMF Low in water; soluble in organic solvents Very low aqueous solubility

Biological Activity

3-(Bicyclo[4.1.0]heptan-7-YL)-1-methyl-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 3-(Bicyclo[4.1.0]heptan-7-YL)-1-methyl-1H-pyrazol-5-amine can be represented as follows:

  • Molecular Formula : C₁₀H₁₄N₂
  • Molecular Weight : 162.24 g/mol
  • CAS Number : 13837-63-3

This compound features a bicyclic structure that may contribute to its unique biological activities.

Synthesis

The synthesis of 3-(Bicyclo[4.1.0]heptan-7-YL)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:

  • Formation of the Pyrazole Ring : The pyrazole moiety can be synthesized through the condensation of hydrazine with appropriate carbonyl compounds.
  • Bicyclic Substitution : The bicyclo[4.1.0]heptane structure is introduced via cyclization reactions that can be achieved using various synthetic methodologies, including ring-closing reactions.

Antimicrobial Activity

Recent studies have indicated that compounds with pyrazole rings exhibit significant antimicrobial properties. For example, derivatives of pyrazole have been shown to possess activity against various bacteria and fungi:

CompoundActivity TypeTarget OrganismReference
3-(Bicyclo[4.1.0]heptan-7-YL)-1-methyl-1H-pyrazol-5-amineAntibacterialStaphylococcus aureus
2-Pyrazolyl derivativesAntifungalCandida albicans

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of pyrazole derivatives, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines has been documented:

StudyFindingsReference
In vitro assaysInhibition of IL-6 and TNF-alpha production
Animal modelsReduction in paw edema in rats

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several pyrazole derivatives, including 3-(Bicyclo[4.1.0]heptan-7-YL)-1-methyl-1H-pyrazol-5-amine, against resistant strains of Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising antibacterial activity.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects were assessed in a murine model of arthritis. The administration of the compound resulted in a significant decrease in joint swelling and histological evidence of reduced inflammation compared to control groups.

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